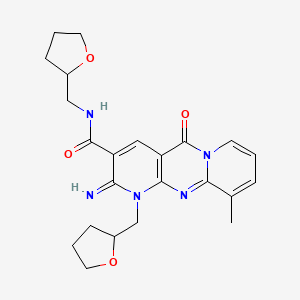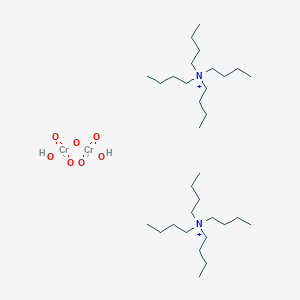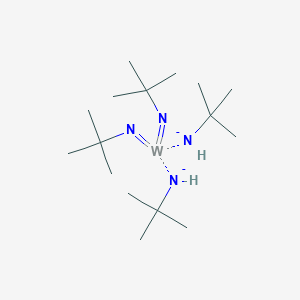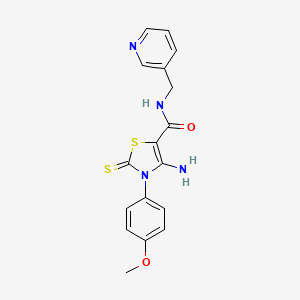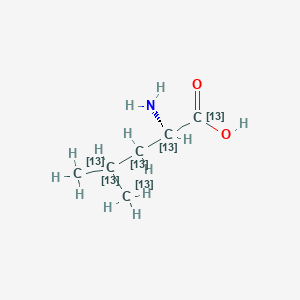![molecular formula C18H14N2O3 B12055495 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium(III) Ionophore II involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 2-hydroxybenzaldehyde. The reaction typically occurs under reflux conditions in an ethanol solvent, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for Ytterbium(III) Ionophore II are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Ytterbium(III) Ionophore II primarily undergoes complexation reactions with ytterbium ions. These reactions involve the formation of stable complexes between the ionophore and the metal ion, which are essential for its function in ion-selective electrodes .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ytterbium(III) Ionophore II include 3-hydroxy-2-naphthoic acid hydrazide, 2-hydroxybenzaldehyde, ethanol, and an acid catalyst such as hydrochloric acid. The reactions typically occur under reflux conditions to ensure complete condensation and formation of the desired product .
Major Products
The major product formed from the reaction of Ytterbium(III) Ionophore II with ytterbium ions is a stable complex that can be used in ion-selective electrodes for the detection and quantification of ytterbium ions in various samples .
科学的研究の応用
Ytterbium(III) Ionophore II has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ytterbium(III) Ionophore II involves the selective binding of the ionophore to ytterbium ions. This binding occurs through the formation of coordination bonds between the ionophore’s functional groups and the ytterbium ion. The resulting complex is stable and can be used in ion-selective electrodes to detect and quantify ytterbium ions in various samples .
類似化合物との比較
Similar Compounds
Ytterbium(III) Ionophore I: Another ionophore used for the detection of ytterbium ions, but with different selectivity and binding properties.
Lanthanum(III) Ionophore: Used for the detection of lanthanum ions, with similar complexation mechanisms but different ion selectivity.
Europium(III) Ionophore: Employed for the detection of europium ions, with distinct binding characteristics compared to Ytterbium(III) Ionophore II.
Uniqueness
Ytterbium(III) Ionophore II is unique in its high selectivity and binding affinity for ytterbium ions, making it particularly valuable in applications where precise detection and quantification of ytterbium ions are required. Its stability and effectiveness in forming complexes with ytterbium ions set it apart from other ionophores .
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
3-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11- |
InChIキー |
XTQAGBABCDSRSN-ODLFYWEKSA-N |
異性体SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC=CC=C3O)O |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


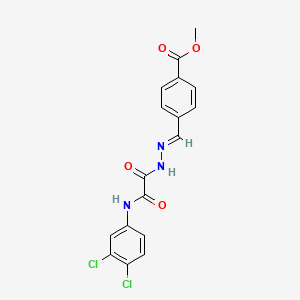

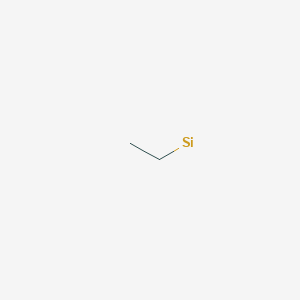

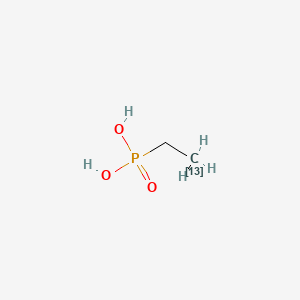

![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
